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Compound of Interest

Compound Name:
3-(2-Isopropoxyethyl)piperidine

hydrochloride

CAS No.: 1220035-18-6

Cat. No.: B1395373

Get Quote

Executive Analysis: The Piperidine Scaffold
3-(2-Isopropoxyethyl)piperidine hydrochloride represents a specific subclass of 3-

substituted piperidines. Unlike simple piperidine bases, the 3-position ether side chain confers

distinct lipophilicity and conformational flexibility, critical for receptor pocket accommodation.

In medicinal chemistry, this scaffold is a "privileged structure" often investigated for:

Sigma-1 Receptor (

R) Modulators: The basic amine + lipophilic spacer mimics the pharmacophore of ligands like
Preclamol and Dextromethorphan.

GABA Transporter (GAT) Inhibitors: Structurally analogous to Nipecotic acid derivatives (e.g.,

Tiagabine), though lacking the carboxylic acid moiety, suggesting a potential shift from

transport substrate to allosteric modulator or channel blocker.
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IUPAC Name: 3-(2-Propan-2-yloxyethyl)piperidine hydrochloride

CAS Number: 1220035-18-6

Molecular Formula:

Core Motif: Lipophilic ether tail attached to a semi-rigid piperidine ring.

Comparative Profiling vs. Known Ligands
This section benchmarks 3-(2-Isopropoxyethyl)piperidine against industry-standard ligands in

its two primary putative target classes.

A. Comparison vs. Sigma-1 Receptor Ligands
The

receptor binds ligands with a basic nitrogen flanked by hydrophobic regions.
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Feature
3-(2-

Isopropoxyethyl)pipe

ridine

PRE-084 (Agonist
Standard)

Haloperidol

(Antagonist
Standard)

Pharmacophore
3-subst. Piperidine +

Ether Tail

Morpholine + Phenyl

ester

Butyrophenone +

Piperidine

Binding Mode

Hydrophobic pocket

fit; Amine-Asp126 salt

bridge

High affinity (

selective)

High affinity (Non-

selective

/D2)

LogP (Lipophilicity) ~2.1 (Estimated) 2.8 4.3

Signaling Role

Putative Modulator

(Chaperone

translocation)

Activates IP3R / Ca2+

mobilization

Inhibits translocation /

Ca2+ flux

Advantage

Lower MW; potential

for higher CNS

penetration without D2

off-target effects

common in

butyrophenones.

Validated tool

compound.[1]

High potency but

"dirty" profile (D2

antagonist).

Insight: The isopropoxyethyl chain provides a flexible hydrophobic tether similar to the propyl-

phenyl tail of classical sigma ligands, but with reduced steric bulk compared to Haloperidol.

This suggests a profile more aligned with allosteric modulation or moderate-affinity agonism.

B. Comparison vs. GABA Transporter (GAT) Inhibitors
3-substituted piperidines are the backbone of GAT inhibitors.
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Feature
3-(2-

Isopropoxyethyl)pipe

ridine

Tiagabine (Clinical
Standard)

Nipecotic Acid

(Endogenous
Analog)

Core Structure Piperidine ether
Nipecotic acid +

Thiophene tail

Piperidine-3-

carboxylic acid

Mechanism

Putative Channel

Blocker / Low-affinity

uptake inhibition

Competitive GAT-1

Inhibition

Substrate-competitive

Inhibition

BBB Permeability High (Lipophilic ether) High (Lipophilic tail) Low (Zwitterionic)

Selectivity

Unknown (Risk of off-

target Muscarinic

binding)

High for GAT-1 Non-selective GAT

Insight: Unlike Tiagabine, 3-(2-Isopropoxyethyl)piperidine lacks the carboxylic acid group

required for high-affinity interaction with the GAT substrate site. However, it may act as a

bioisostere or bind to the vestibule of the transporter, potentially altering GABA uptake kinetics

without competitive inhibition.

Mechanism of Action: Sigma-1 Signaling Pathway
If acting as a

agonist, the compound would likely trigger the translocation of the receptor from the
Mitochondria-Associated Membrane (MAM) to the plasma membrane, modulating calcium
signaling.

Visualization: Putative R Activation Pathway
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Caption: Putative mechanism of 3-(2-Isopropoxyethyl)piperidine acting as a Sigma-1

chaperone, promoting BiP dissociation and stabilizing IP3R for enhanced mitochondrial

energetics.

Experimental Protocols for Validation
To validate this compound's profile against the standards, use the following self-validating

workflows.

Protocol A: Competitive Radioligand Binding Assay ( R)
Objective: Determine

affinity relative to Haloperidol.
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Membrane Preparation: Use guinea pig brain or HEK293 cells overexpressing human

R.

Ligand Preparation:

Test Compound: 3-(2-Isopropoxyethyl)piperidine (10 nM – 100 μM).

Radioligand:

(2 nM final conc).

Non-specific Control: Haloperidol (10 μM).

Incubation:

Incubate membranes + radioligand + test compound in 50 mM Tris-HCl (pH 7.4) for 120

min at 37°C.

Note: The long incubation ensures equilibrium for lipophilic ligands.

Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces

non-specific binding).

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

using the Cheng-Prusoff equation.

Validation Check: Haloperidol

must fall within 1-5 nM.

Protocol B: Functional Calcium Mobilization Assay
Objective: Distinguish between Agonist (PRE-084 like) and Antagonist (Haloperidol like)

activity.

Cell Line: NG108-15 cells (high endogenous
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expression).

Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 min.

Baseline Measurement: Record fluorescence ratio (340/380 nm).

Challenge:

Agonist Mode: Apply 3-(2-Isopropoxyethyl)piperidine (10 μM). Watch for

rise.

Antagonist Mode: Pre-incubate with test compound (10 μM) for 20 min, then challenge

with Bradykinin (IP3-dependent agonist).

Interpretation:

If compound amplifies Bradykinin signal → Agonist/Positive Modulator.

If compound blunts Bradykinin signal → Antagonist.

Synthesis & Handling Notes
For researchers synthesizing or handling CAS 1220035-18-6:

Stability: The ether linkage is stable under physiological pH but may cleave under strong

acidic conditions (e.g., concentrated HBr).

Solubility: As a hydrochloride salt, it is highly water-soluble (>50 mg/mL). For in vitro assays,

dissolve in DMSO stock (10 mM) and dilute into aqueous buffer; avoid freeze-thaw cycles.

Storage: Hygroscopic. Store at -20°C in a desiccator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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